molecular formula C20H22N4OS B14933781 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one

4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B14933781
M. Wt: 366.5 g/mol
InChI Key: WZPMQYSVHYNFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The piperazine ring can be introduced via nucleophilic substitution reactions, and the pyridine ring can be attached through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenated compounds, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its interactions with biological targets can be explored to design new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
  • 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-3-yl)piperazin-1-yl]butan-1-one
  • 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-4-yl)piperazin-1-yl]butan-1-one

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C20H22N4OS/c25-20(10-5-9-19-22-16-6-1-2-7-17(16)26-19)24-14-12-23(13-15-24)18-8-3-4-11-21-18/h1-4,6-8,11H,5,9-10,12-15H2

InChI Key

WZPMQYSVHYNFTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.